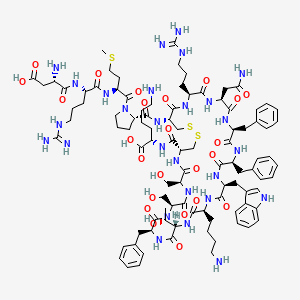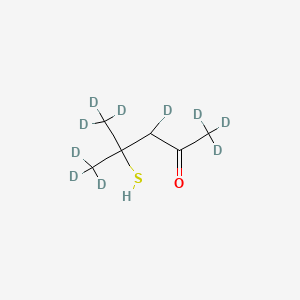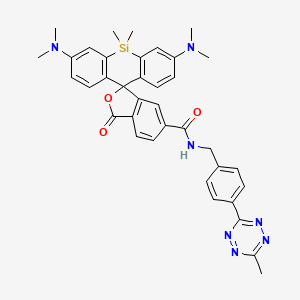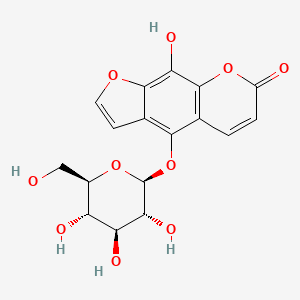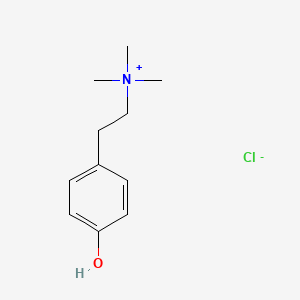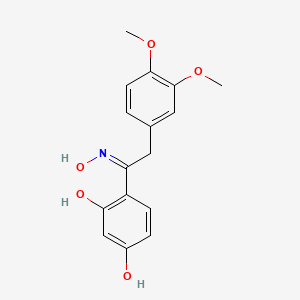
Anticancer agent 171
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 171 is a compound that has shown promising potential in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in preclinical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 171 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Anticancer agent 171 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
科学研究应用
Anticancer agent 171 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the effects of anticancer agents on cellular processes and pathways.
Medicine: It is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Industry: It is used in the development of new anticancer drugs and therapies.
作用机制
The mechanism of action of Anticancer agent 171 involves its ability to selectively target cancer cells and induce apoptosis (programmed cell death). It achieves this by interacting with specific molecular targets and pathways involved in cell proliferation and survival. These targets include various proteins and enzymes that play a critical role in cancer cell growth and survival.
相似化合物的比较
Anticancer agent 171 is unique in its ability to selectively target cancer cells while minimizing damage to healthy cells. This sets it apart from other similar compounds, which may have a broader range of effects and potentially more side effects. Some similar compounds include:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
Quinoxaline derivatives: These compounds have been used as anticancer agents due to their ability to inhibit various cellular processes involved in cancer progression.
Benzimidazole derivatives: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action and its potential for use in targeted cancer therapies.
属性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13- |
InChI 键 |
ZJXGQDKFXBLDDX-LGMDPLHJSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


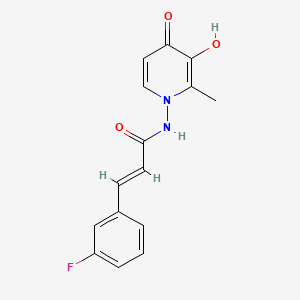

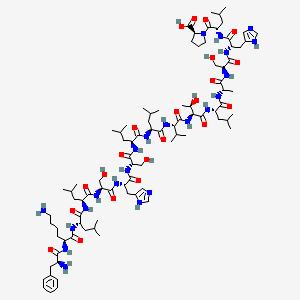
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
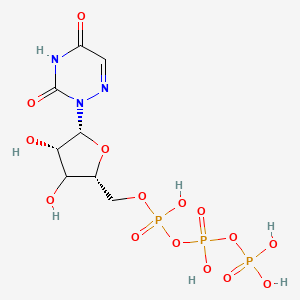
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

